molecular formula C12H16O3 B1415049 5-(3-Methylphenoxy)pentanoic acid CAS No. 87411-36-7

5-(3-Methylphenoxy)pentanoic acid

Cat. No. B1415049
CAS RN: 87411-36-7
M. Wt: 208.25 g/mol
InChI Key: APBTWFGXWDJBPG-UHFFFAOYSA-N
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Description

5-(3-Methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O3 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .


Synthesis Analysis

The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis has been reported . This process represents a green and sustainable method for the synthesis of pentanoic acid .


Molecular Structure Analysis

The molecular structure of 5-(3-Methylphenoxy)pentanoic acid includes a six-membered aromatic ring attached to a five-carbon chain through an oxygen atom . The five-carbon chain ends with a carboxylic acid group .


Physical And Chemical Properties Analysis

5-(3-Methylphenoxy)pentanoic acid is a powder at room temperature . Its molecular weight is 208.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Bioactive Compound Isolation

5-(3-Methylphenoxy)pentanoic acid and similar derivatives have been isolated from natural sources like Athyrium yokoscense roots, indicating their role in plant biochemistry and potential therapeutic applications. These compounds' biosynthesis can be understood through direct m-hydroxylation of benzoic acid (Hiraga et al., 1998).

Synthetic Chemistry and Drug Development

Derivatives of 5-(3-Methylphenoxy)pentanoic acid have been used in synthesizing amino acids for developing novel drugs and studying their properties. For example, they have been used in the synthesis of specific HIV protease assays and antibiotics like pyridomycin (Badalassi et al., 2002), (Kinoshita & Mariyama, 1975).

Material Science and Catalysis

In material science, derivatives of this compound have been explored for their potential in fabricating electroactive films, indicating their relevance in energy storage and electronic applications (Kowsari et al., 2018). They are also studied for their role in the synthesis of liquid crystalline complexes, demonstrating their versatility in various industrial applications (Marcos et al., 2008).

Environmental Applications

This compound has been used in studying the adsorption mechanisms on surfaces, aiding in understanding environmental interactions and material compatibility, as seen in the case of pentanoic acid adsorption on alumina surfaces (Martinotto et al., 2017).

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to 5-(3-Methylphenoxy)pentanoic acid have been used in the synthesis of medicinal compounds and understanding their metabolic pathways, as seen in the study of pentamidine metabolism (Berger et al., 1992).

Safety and Hazards

The safety information for 5-(3-Methylphenoxy)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 5-(3-Methylphenoxy)pentanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 5-(3-methylphenoxy)pentanoic acid is currently unavailable .

properties

IUPAC Name

5-(3-methylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10-5-4-6-11(9-10)15-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTWFGXWDJBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651864
Record name 5-(3-Methylphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenoxy)pentanoic acid

CAS RN

87411-36-7
Record name 5-(3-Methylphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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